
1,2,3-Trimethylcoronene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethylcoronene is a polycyclic aromatic hydrocarbon (PAH) that consists of a coronene core with three methyl groups attached at the 1, 2, and 3 positions. Coronene itself is composed of seven peri-fused benzene rings, making it a highly conjugated and stable structure. The addition of methyl groups to the coronene core modifies its chemical and physical properties, making this compound an interesting compound for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethylcoronene typically involves the methylation of coronene. One common method is the Friedel-Crafts alkylation, where coronene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethylcoronene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings. Common reagents include nitric acid for nitration and bromine for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro- or bromo-substituted derivatives.
Applications De Recherche Scientifique
1,2,3-Trimethylcoronene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its stable and conjugated structure.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethylcoronene involves its interaction with various molecular targets. Its highly conjugated structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and its effects on cellular processes.
Comparaison Avec Des Composés Similaires
1,2,3-Trimethylcoronene can be compared with other methylated derivatives of coronene, such as 1,2,4-Trimethylcoronene and 1,3,5-Trimethylcoronene. These compounds share similar structural features but differ in the positions of the methyl groups, which can influence their chemical reactivity and physical properties. The unique arrangement of methyl groups in this compound makes it distinct in terms of its electronic distribution and steric effects.
List of Similar Compounds
- 1,2,4-Trimethylcoronene
- 1,3,5-Trimethylcoronene
- Coronene
- Methylated derivatives of other polycyclic aromatic hydrocarbons
Propriétés
Numéro CAS |
113382-86-8 |
|---|---|
Formule moléculaire |
C27H18 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,3-trimethylcoronene |
InChI |
InChI=1S/C27H18/c1-13-12-19-9-8-17-5-4-16-6-7-18-10-11-20-14(2)15(3)21(13)27-25(19)23(17)22(16)24(18)26(20)27/h4-12H,1-3H3 |
Clé InChI |
KFXTZRDBGBSXEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C1C(=C7C)C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


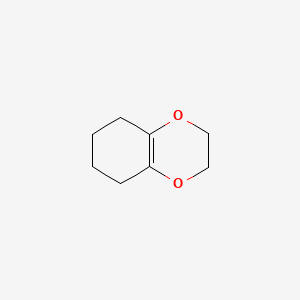

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
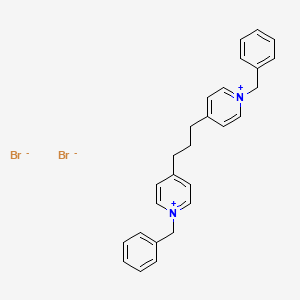
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
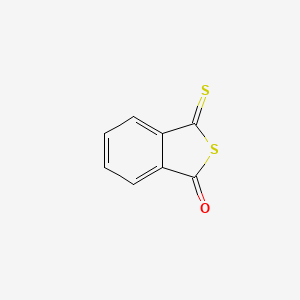
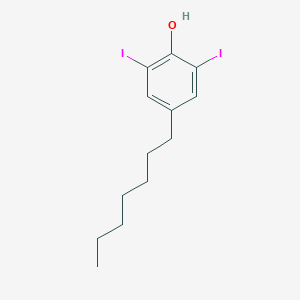
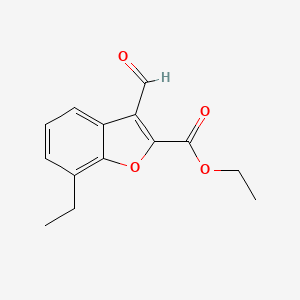
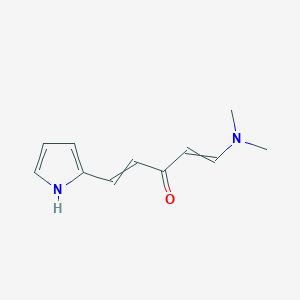
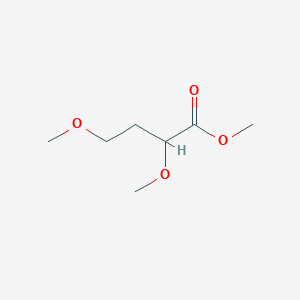
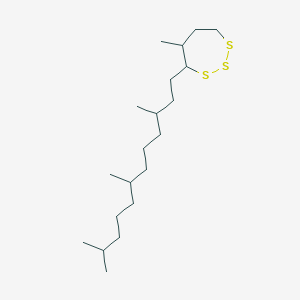
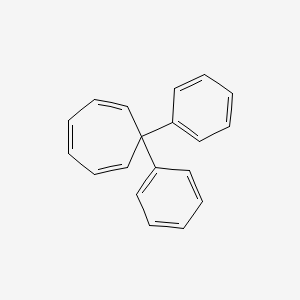
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)

